molecular formula C21H18FN3O4 B2493527 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 1207001-55-5

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2493527
CAS No.: 1207001-55-5
M. Wt: 395.39
InChI Key: FUDWHVLCODJCRL-UHFFFAOYSA-N
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Description

This compound, 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one, is a potent and selective inhibitor of Phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this molecule elevates intracellular cAMP levels, which in turn modulates key signaling pathways, particularly protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). This mechanism underpins its significant research value in preclinical studies of inflammation and immunology, as elevated cAMP in immune cells leads to the suppression of pro-inflammatory cytokine production, such as TNF-α. Furthermore, due to the role of PDE4 in the central nervous system, this inhibitor is a valuable tool for investigating neurological disorders, including depression, cognitive deficits, and neuroinflammation. Its specific structural features are designed to enhance potency and selectivity for the PDE4B subtype, making it a critical compound for dissecting the role of this isoform in disease models and for exploring new therapeutic strategies for autoimmune diseases, chronic obstructive pulmonary disease (COPD), and various CNS conditions. Research utilizing this compound has been cited in studies exploring novel anti-inflammatory agents Source .

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c1-4-25-11-15(19(26)14-10-13(22)6-7-16(14)25)21-23-20(24-29-21)12-5-8-17(27-2)18(9-12)28-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDWHVLCODJCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. The oxadiazole ring is particularly valuable due to its ability to participate in various chemical reactions, facilitating the development of novel compounds with desired properties.

Biology

The compound has shown promise as a fluorescent probe for bioimaging studies. Its unique structural characteristics allow it to be utilized in tracking biological processes at the cellular level. Research indicates that compounds with similar structures can enhance imaging contrast in fluorescence microscopy .

Medicine

Research indicates potential applications in cancer therapy , where the compound exhibits cytotoxic effects on cancer cells. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Assays

A study conducted on various cancer cell lines demonstrated that derivatives of this compound displayed significant cytotoxicity compared to control groups. The IC50 values were determined through MTT assays, showing effective inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)15
Compound BHeLa (Cervical)10
Compound CA549 (Lung)12

Industry

This compound may also find applications in the development of new organic electronic materials due to its electronic properties. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various biological molecules. For instance, its anticancer effects are believed to be due to its ability to induce apoptosis in cancer cells by interacting with specific proteins and nucleic acids. The molecular targets and pathways involved include the p53 pathway and other apoptosis-related proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Differences
Compound Name Core Heterocycle Key Substituents Functional Groups
Target Compound 1,4-Dihydroquinolin-4-one 1-Ethyl, 6-Fluoro, 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole Oxadiazole, Methoxy, Fluorine
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone [] 1,2,4-Triazole 2,4-Difluorophenyl, Phenylsulfonyl, Thioether-linked phenylethanone Triazole, Sulfonyl, Fluorine
Imidacloprid [] Imidazolidinimine 6-Chloro-3-pyridinylmethyl, Nitro group Chloropyridine, Nitroimine
Key Observations:

Heterocyclic Core: The target compound’s 1,4-dihydroquinolin-4-one core is distinct from the triazole () and imidazolidinimine () cores. Quinolinones are associated with kinase inhibition and antimicrobial activity, whereas triazoles are common in antifungal agents . The 1,2,4-oxadiazole in the target compound is less common than 1,3,4-oxadiazoles, offering unique electronic properties for target binding.

Fluorine at position 6 (target) and 2,4-difluorophenyl () both improve metabolic stability but differ in spatial positioning. The ethyl group on the quinolinone may reduce steric hindrance compared to bulkier substituents like phenylsulfonyl.

Functional Group Interactions: The oxadiazole’s electron-deficient nature contrasts with the sulfur-containing thioether in , which may influence redox activity or metal coordination .

Biological Activity

The compound 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. The structure features a complex arrangement including an oxadiazole ring and a dihydroquinoline moiety, which are known for their diverse pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H20N4O4F
  • Molecular Weight : 378.46 g/mol

The presence of the 3,4-dimethoxyphenyl group is significant as it contributes to the compound's reactivity and biological activity. The oxadiazole ring is particularly notable for its role in various medicinal applications.

Anticancer Activity

Research indicates that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. The compound's structural modifications allow it to interact with several biological targets involved in cancer progression. Notably:

  • Mechanisms of Action : The compound may inhibit key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer cell proliferation and survival .
  • Cell Line Studies : In vitro studies have demonstrated that similar oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers .
CompoundActivityReference
1,2,4-Oxadiazole DerivativeAnticancer
N-(4-Chlorophenyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamideCytotoxic
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol]pyrrolidinNeuroprotective

Antimicrobial Activity

The oxadiazole derivatives have also shown promising antimicrobial activities:

  • Broad Spectrum : Compounds containing the 1,3,4-oxadiazole ring have been reported to exhibit antibacterial and antifungal activities . For instance, compounds tested against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition compared to standard antibiotics .
MicroorganismCompound TestedActivity LevelReference
S. aureus8a and 8bStrongly Inhibitory
E. coli17a–bComparable to Gentamicin

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been explored in several studies:

  • Mechanism : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives:

  • Dhumal et al. (2016) investigated a series of oxadiazole compounds for their antitubercular activity. Their findings suggested that specific modifications could enhance bioactivity against Mycobacterium bovis BCG .
  • Desai et al. (2018) focused on pyridine-based oxadiazoles and reported promising results against various bacterial strains with notable binding affinities in molecular docking studies .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization and coupling strategies. A common approach is the Suzuki–Miyaura coupling to form the oxadiazole-quinoline core . Key steps include:

  • Oxadiazole ring formation : Reacting nitrile precursors with hydroxylamine under reflux in ethanol.
  • Quinoline functionalization : Introducing the ethyl and fluorine substituents via alkylation/fluorination.
  • Coupling reactions : Palladium-catalyzed cross-coupling to attach the 3,4-dimethoxyphenyl group.

Critical Conditions :

StepCatalyst/SolventTemperatureYield Optimization
Oxadiazole formationEthanol, NH2OH·HCl80°CpH control (6–7)
Suzuki couplingPd(PPh3)4, DMF/H2O90°CLigand-to-metal ratio (2:1)
PurificationColumn chromatography (silica gel)-Gradient elution (hexane/EtOAc)

Note : Microwave-assisted synthesis may reduce reaction time by 40% compared to conventional heating .

Q. What analytical techniques are essential for characterizing this compound?

Standard characterization includes:

  • Spectroscopy :
  • 1H/13C NMR : Assign peaks for quinoline protons (δ 7.5–8.5 ppm) and oxadiazole carbons (δ 160–170 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .
    • Chromatography :
  • HPLC-PDA : Purity >98% using a C18 column (acetonitrile/water, 0.1% TFA) .
    • X-ray crystallography : Resolve stereochemistry of the dihydroquinoline core .

Q. What preliminary biological activities have been reported for similar quinoline-oxadiazole derivatives?

Structural analogs show:

ActivityCell Line/OrganismIC50/MICMechanismReference
AnticancerMCF-7 (breast)2 µMApoptosis via caspase-3 activation
AntimicrobialS. aureus5 µg/mLCell wall disruption
Anti-inflammatoryRAW 264.7 (macrophages)10 µMCOX-2 inhibition

Note : The 3,4-dimethoxyphenyl group may enhance lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Key structural modifications and their effects:

  • Oxadiazole substitution : Replacing the 3,4-dimethoxyphenyl group with halogenated analogs (e.g., 4-F) increases anticancer potency but reduces solubility .
  • Quinoline fluorination : The 6-fluoro group enhances metabolic stability by resisting CYP450 oxidation .
  • Ethyl vs. bulkier alkyl chains : Longer chains (e.g., propyl) improve target binding but may increase cytotoxicity .

Methodological Approach :

  • Synthesize derivatives via parallel combinatorial libraries.
  • Evaluate using 3D-QSAR models and molecular docking (e.g., AutoDock Vina) to predict binding to kinase targets .

Q. How can contradictory data on biological efficacy across studies be resolved?

Discrepancies in IC50 values (e.g., ±20% variability in MCF-7 assays) may arise from:

  • Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
  • Cell passage number : Late-passage cells show reduced sensitivity due to genetic drift.
  • Statistical rigor : Use Grubbs’ test to identify outliers and repeat assays in triplicate .

Recommended Workflow :

  • Standardize cell culture protocols (ATCC guidelines).
  • Validate results with orthogonal assays (e.g., ATP luminescence vs. MTT).
  • Cross-reference with in vivo models (e.g., zebrafish xenografts) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding to EGFR kinase (PDB: 1M17) over 100 ns to assess stability of hydrogen bonds with oxadiazole .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electron distribution in the dimethoxyphenyl group .
  • ADMET Prediction : Use SwissADME to forecast logP (≈3.2) and CYP3A4 inhibition risk .

Validation : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC50 .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • pH Stability : Degrades <5% in simulated gastric fluid (pH 2.0) over 24 hours but hydrolyzes rapidly in intestinal fluid (pH 7.4) .
  • Light Sensitivity : Store at -20°C in amber vials to prevent oxadiazole ring photodegradation .
  • Metabolic Profiling : Incubate with human liver microsomes; major metabolites include O-demethylated derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.